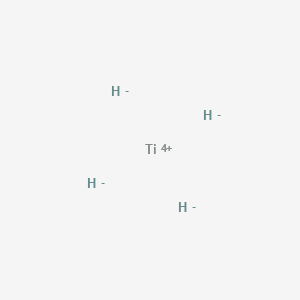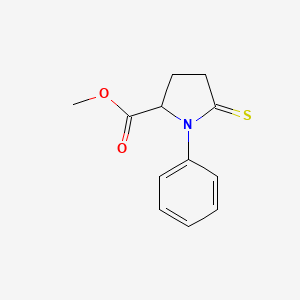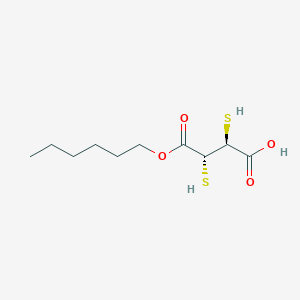
Acid brown 235
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Brown 235 is a synthetic azo dye primarily used in the leather industry for dyeing purposes. It is known for its dark brown color and excellent fastness properties, making it a popular choice for various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acid Brown 235 involves the diazotization of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, followed by coupling with resorcinol. Additionally, 4-nitrobenzenamine and 4-nitro-4’-aminoazobenzene-2-sulfonic acid undergo diazotization and are subsequently coupled with the previously mentioned product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves precise control of temperature, pH, and reaction time to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Acid Brown 235 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Aromatic amines and other reduced forms.
Substitution Products: Compounds with substituted functional groups, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Acid Brown 235 has several applications in scientific research, including:
Chemistry: Used as a dye in analytical chemistry for staining and visualization purposes.
Biology: Employed in histological staining to highlight specific tissues or cellular components.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Wirkmechanismus
The mechanism of action of Acid Brown 235 involves its interaction with various molecular targets. The dye binds to specific sites on the substrate, leading to the desired coloration. The molecular pathways involved include the formation of covalent bonds between the dye and the substrate, resulting in a stable and long-lasting color .
Vergleich Mit ähnlichen Verbindungen
- Acid Brown DGR
- Dermacid Brown LDGR
- Formo Brown TVD
- Korostan Brown DGR
- Polycor Dark Brown 2G
- Triacor Brown DGR
Comparison: Acid Brown 235 stands out due to its superior fastness properties and versatility in various applications. Compared to similar compounds, it offers better solubility and dye penetration, making it a preferred choice in the leather industry .
Eigenschaften
CAS-Nummer |
12269-90-8 |
|---|---|
Molekularformel |
C6H6O2S |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






